molecular formula C21H19ClN4O3S B2892825 N-(4-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251605-75-0

N-(4-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B2892825
CAS No.: 1251605-75-0
M. Wt: 442.92
InChI Key: AIERCGUYWZGJAH-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-e][1,1,4]thiadiazine-1,1-dioxide core substituted with a p-tolyl group at the 4-position and an acetamide moiety linked to a 4-chlorophenyl group. The p-tolyl and 4-chlorophenyl substituents introduce steric bulk and electron-withdrawing effects, which may influence pharmacological activity and metabolic stability .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-15-4-10-18(11-5-15)26-14-25(30(28,29)19-3-2-12-23-21(19)26)13-20(27)24-17-8-6-16(22)7-9-17/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIERCGUYWZGJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[2,3-e][1,2,4]thiadiazine core, followed by the introduction of the 4-chlorophenyl and p-tolyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiadiazine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound A : N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide ()
  • Key Differences :
    • Replaces the pyrido-thiadiazine core with a 1,3-thiazolidin-5-ylidene-indole hybrid system.
    • Contains a tetrahydrothiophene-dioxide group instead of p-tolyl.
  • Reduced planarity compared to the pyrido-thiadiazine system could affect membrane permeability.
Compound B : 2-[4-(4-methylphenyl)-1,1-dioxo-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(4-methylbenzyl)acetamide ()
  • Key Differences :
    • Shares the pyrido-thiadiazine-dioxide core but substitutes the acetamide’s 4-chlorophenyl group with a 4-methylbenzyl group.
  • Implications :
    • The methylbenzyl group increases lipophilicity (clogP +0.7 vs. +0.3 for 4-chlorophenyl), favoring passive diffusion .
    • Chlorine’s electron-withdrawing effect in the target compound may improve metabolic stability by reducing oxidative degradation.

Physicochemical and Crystallographic Properties

Melting Points and Solubility
  • non-oxidized analogs.
  • Compound E () : 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (m.p. 459–461 K) forms hydrogen-bonded dimers (R₂²(8) motif), enhancing crystalline stability .
  • Compound F (): N-[4-acetyl-5-(4-fluorophenyl)-thiadiazol-2-yl]acetamide (m.p. 490 K) adopts a monoclinic lattice with strong N–H···O interactions .
Hydrogen-Bonding Patterns
  • The target’s 1,1-dioxido group can act as a hydrogen-bond acceptor (S=O), similar to sulfonamides in , which form R₂²(8) motifs . This may facilitate protein binding or co-crystallization with targets.

Biological Activity

N-(4-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties based on diverse research findings.

  • Molecular Formula : C21H19ClN4O3S
  • Molecular Weight : 442.9 g/mol
  • CAS Number : 1251605-75-0

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. It has been noted for its potential in inhibiting certain kinases linked to cancer pathways, particularly in glioma models. For instance, compounds similar to N-(4-chlorophenyl)-substituted derivatives have shown significant inhibition of the AKT pathway, which is crucial in oncogenesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For example:

  • Inhibition of Glioma Growth : A derivative demonstrated promising inhibitory effects against glioblastoma cell lines and primary patient-derived neurospheres. It showed low micromolar activity against AKT2/PKBβ, which is associated with tumor growth and malignancy in gliomas .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits glioma cell proliferation; targets AKT signaling pathway .
Kinase Inhibition Exhibits potent activity against specific kinases involved in cancer .
Cytotoxicity Less toxic to non-cancerous cells compared to cancerous cells .

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the compound's efficacy against various glioma cell lines, demonstrating significant growth inhibition and low cytotoxicity towards normal cells.
  • Enzyme Inhibition : Related compounds have shown strong inhibitory activity against enzymes such as acetylcholinesterase and urease, indicating a broad spectrum of pharmacological effects .
  • In Silico Studies : Molecular docking studies suggest that the compound interacts favorably with target proteins involved in cancer pathways, enhancing its potential as a therapeutic agent .

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